molecular formula C9H15NO5 B3048014 2-Oxa-5-azaspiro[3.5]nonane oxalate CAS No. 1523571-96-1

2-Oxa-5-azaspiro[3.5]nonane oxalate

Cat. No.: B3048014
CAS No.: 1523571-96-1
M. Wt: 217.22
InChI Key: OQWJBTNQYYQHRU-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.5]nonane oxalate is a spirocyclic compound that features both an oxygen and nitrogen atom within its structure. This compound is of interest due to its unique spirocyclic framework, which imparts distinct chemical and physical properties. It is used in various fields, including pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.5]nonane oxalate typically involves the formation of the spirocyclic ring system followed by the introduction of the oxalate group. One common method involves the condensation of a suitable amine with an epoxide to form the spirocyclic core. This is followed by the reaction with oxalic acid to form the oxalate salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the spirocyclic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-Oxa-5-azaspiro[3.5]nonane oxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 3,3-Difluoroazetidine hydrochloride

Uniqueness

2-Oxa-5-azaspiro[3.5]nonane oxalate is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

IUPAC Name

2-oxa-5-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-8-7(3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJBTNQYYQHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-96-1
Record name 2-Oxa-5-azaspiro[3.5]nonane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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